

Application Notes and Protocols: Pitstop 2 Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **Pitstop 2**, a potent inhibitor of clathrin-mediated endocytosis (CME), with a focus on creating a dimethyl sulfoxide (DMSO) stock solution.

Introduction

Pitstop 2 is a cell-permeable small molecule that selectively targets the terminal domain of clathrin heavy chain, preventing its interaction with accessory proteins like amphiphysin.[1][2] [3][4][5][6] This disruption effectively inhibits the formation of clathrin-coated pits and subsequent endocytosis, making it a valuable tool for studying cellular trafficking, viral entry, and other processes reliant on CME.[1][5][6] Recent studies have also indicated that **Pitstop 2** can inhibit clathrin-independent endocytosis (CIE), suggesting it may have additional cellular targets beyond clathrin.[3][6]

Physicochemical Properties and Solubility

Pitstop 2 is typically supplied as a white to light brown powder.[1] Its molecular weight is 473.36 g/mol .[1] While not soluble in water, it is soluble in DMSO.[2][7]

Table 1: Solubility of Pitstop 2 in DMSO



Supplier/Source	Reported Solubility	
Sigma-Aldrich	20 mg/mL[1]	
Abcam	Recommended stock solution of 30 mM	
Selleck Chemicals	95 mg/mL (200.69 mM)[3][8]	
Cayman Chemical	20 mg/mL[5]	

Note: The use of fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce solubility.[3][8]

Protocol for Preparing a Pitstop 2 Stock Solution

This protocol provides a standardized method for preparing a 30 mM stock solution of **Pitstop 2** in DMSO, a commonly used concentration for cellular assays.

Materials:

- Pitstop 2 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required mass of Pitstop 2:
 - Molecular Weight (MW) of Pitstop 2 = 473.36 g/mol
 - To prepare 1 mL of a 30 mM stock solution:
 - Mass (mg) = 30 mmol/L * 1 mL * (1 L / 1000 mL) * 473.36 g/mol * (1000 mg / 1 g) = 14.2 mg



Dissolving Pitstop 2:

- Aseptically weigh out the calculated amount of Pitstop 2 powder and place it in a sterile microcentrifuge tube.
- Add the desired volume of fresh, sterile DMSO to the tube.
- Vortex the solution thoroughly to ensure the compound is completely dissolved.[2] The solution should be clear.[1]

Storage and Handling:

- The freshly prepared stock solution is stable at room temperature for approximately 4-6 hours.[2]
- For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][4] Some sources suggest stability for one month at -20°C and one year at -80°C in solvent.[3]

Application in Cellular Assays

Pitstop 2 is widely used to study the role of clathrin-mediated endocytosis in various cellular processes.

Table 2: Recommended Working Concentrations and Incubation Times



Cell Line	Application	Working Concentration	Incubation Time	Reference
HeLa	Inhibition of transferrin uptake	12-15 μM (IC50)	Not Specified	[5]
U2OS	Inhibition of transferrin uptake	9.7 μM (IC50)	Not Specified	[5]
HeLa	Inhibition of HIV- 1 entry	Not Specified	Not Specified	[5]
J774A.1	Inhibition of transferrin endocytosis	20-40 μΜ	30 min	[4]
HeLa	Inhibition of mitotic spindle	0.001-100 μΜ	6 h	[4]
Various Cancer Cells	Induction of apoptosis	1-30 μΜ	24 h	[4]
HeLa	Inhibition of CME and CIE	20 μΜ	15 min pre- incubation	[3][6]
BEAS-2B	Inhibition of transferrin and MHCI uptake	20 μΜ	Not Specified	[6]
Neurons	Blockade of compensatory endocytosis	15 μΜ	5-10 min	[2]

Protocol for a Typical Cell-Based Assay:

- Prepare Working Solution:
 - Thaw an aliquot of the **Pitstop 2** DMSO stock solution.



- Dilute the stock solution directly into serum-free cell culture media to the desired final working concentration.
- The final DMSO concentration in the working solution should generally be between 0.3% and 1% to avoid precipitation of the compound.[2] For in vitro enzymatic experiments, a final DMSO concentration of up to 3% may be possible.[2]

Cell Treatment:

- Grow cells to the desired confluency (e.g., 80-90%).[2]
- Remove the growth medium and wash the cells with serum-free media.
- Add the prepared working solution of Pitstop 2 to the cells.
- Incubate for the desired time (typically 5-30 minutes) at 37°C.[2] Longer incubation times (greater than 30 minutes) are not recommended as they may lead to non-specific effects.
 [2]

Assay Performance:

 Proceed with the specific experimental assay (e.g., uptake of a fluorescently labeled ligand, immunofluorescence, etc.).

Important Considerations:

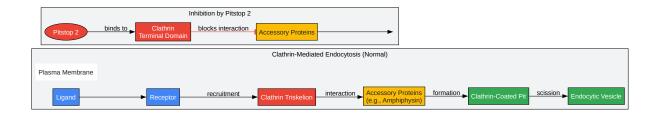
- Amphiphilic Nature: Pitstop 2 is an amphiphile, which allows it to penetrate cell membranes.
 High concentrations may lead to non-specific side effects.[2]
- Reversibility: The effects of Pitstop 2 on endocytosis are reversible. Washing out the
 compound and incubating cells in fresh, serum-containing medium for 45-60 minutes can
 restore CME.[2]
- Negative Control: A negative control compound for **Pitstop 2** is available and should be used in experiments to distinguish specific inhibitory effects from non-specific ones.[7]

Signaling Pathway and Experimental Workflow



Signaling Pathway of Pitstop 2 Inhibition

The primary mechanism of action for **Pitstop 2** involves the direct binding to the terminal domain of the clathrin heavy chain. This binding event sterically hinders the recruitment of clathrin-box containing accessory proteins, such as amphiphysin, which are essential for the invagination and pinching off of clathrin-coated pits.



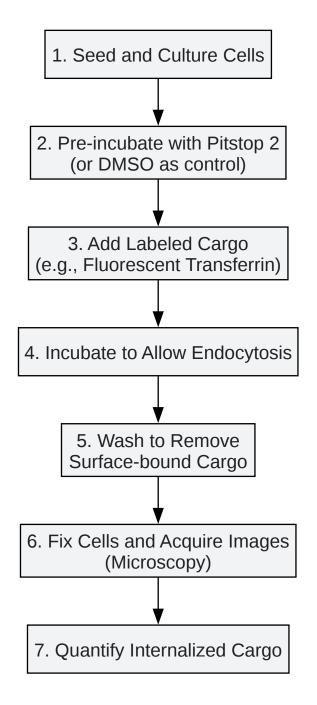
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Caption: Mechanism of **Pitstop 2** inhibition of clathrin-mediated endocytosis.

Experimental Workflow for Studying Endocytosis Inhibition

The following diagram outlines a typical workflow for investigating the effect of **Pitstop 2** on the endocytosis of a specific cargo molecule.





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Caption: A typical experimental workflow for an endocytosis inhibition assay.

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